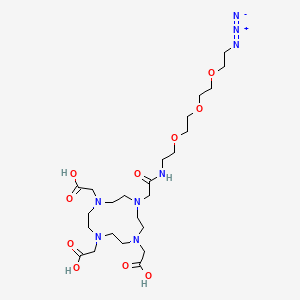
DOTA-PEG3-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTA-PEG3-C2-azide is a complex molecule that consists of three distinct functional groups: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), PEG (polyethylene glycol), and azide (-N3). This compound is known for its versatility and is widely used in various scientific research applications, including diagnostic imaging, cancer therapy, and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-PEG3-C2-azide typically involves the following steps:
Preparation of DOTA: DOTA is synthesized from cyclen (1,4,7,10-tetraazacyclododecane) through a series of reactions involving acetic anhydride and other reagents.
PEGylation: The PEG linker is introduced by reacting DOTA with a PEG derivative, such as PEG3, under controlled conditions.
Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DOTA-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the click chemistry reaction with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts (e.g., sodium azide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products
Scientific Research Applications
DOTA-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in bioconjugation and click chemistry reactions.
Biology: Employed in the development of multifunctional imaging probes for non-invasive diagnosis of diseases.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and cancer therapy.
Industry: Applied in drug research and development to improve drug delivery and efficacy.
Mechanism of Action
The mechanism of action of DOTA-PEG3-C2-azide involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation reactions.
DOTA-PEG-azide: Similar structure but with different PEG linker lengths, used in drug research and development.
Uniqueness
DOTA-PEG3-C2-azide is unique due to its combination of functional groups, which allows for a wide range of applications in various fields. Its ability to form stable metal complexes, enhance solubility, and participate in click chemistry reactions makes it a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C24H44N8O10 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H44N8O10/c25-28-27-2-12-41-14-16-42-15-13-40-11-1-26-21(33)17-29-3-5-30(18-22(34)35)7-9-32(20-24(38)39)10-8-31(6-4-29)19-23(36)37/h1-20H2,(H,26,33)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
BQALWOITVKFAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















